molecular formula C12H8FN3OS B2606447 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 259154-02-4

4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2606447
CAS No.: 259154-02-4
M. Wt: 261.27
InChI Key: PPNZOANCKIFFNU-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles, which are characterized by a 1,2,4-triazole ring—a five-membered aromatic ring with three nitrogen atoms and two carbon atoms . The presence of a fluorophenyl group, a furan ring, and a thiol group also imparts unique properties to this compound.

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized various derivatives of 1,2,4-triazoles, including compounds similar to 4-(4-fluorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, exploring their structural properties and potential biological activities. The synthesis involves multi-step chemical reactions, starting from furan-2-carboxylic acid hydrazide or other related precursors. The structural elucidation of these compounds is typically achieved through spectral analysis methods such as IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis, confirming the presence of the 1,2,4-triazole core and the substituted phenyl and furan groups (Koparır, Çetin, & Cansiz, 2005).

Antimicrobial and Antifungal Activities

Several studies have investigated the antimicrobial and antifungal activities of 1,2,4-triazole derivatives. These compounds have shown varying degrees of activity against a range of microbial and fungal strains, suggesting their potential as therapeutic agents. The antimicrobial activity is attributed to the triazole core and the influence of the substituents, such as the fluorophenyl group, on the molecule's overall biological activity. For instance, specific derivatives exhibited significant activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans, highlighting their therapeutic potential in treating infections caused by these pathogens (Bayrak et al., 2009).

Properties

IUPAC Name

4-(4-fluorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3OS/c13-8-3-5-9(6-4-8)16-11(14-15-12(16)18)10-2-1-7-17-10/h1-7H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNZOANCKIFFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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